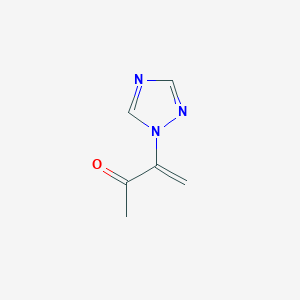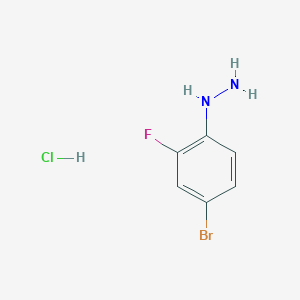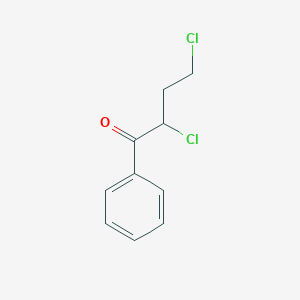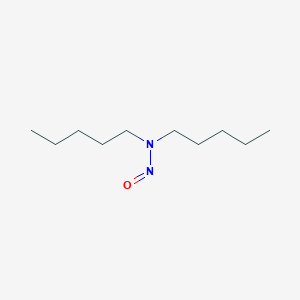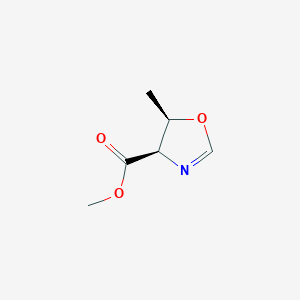
Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate, also known as MDO, is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. MDO is a chiral oxazole derivative that has been synthesized using various methods, including the enantioselective synthesis of 4,5-dihydrooxazoles and the palladium-catalyzed cross-coupling reaction of 4,5-dihydrooxazole-4-carboxylic acid derivatives.
Mécanisme D'action
The exact mechanism of action of Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives have also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives have been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives have also been shown to have antioxidant properties and to inhibit the growth of cancer cells. Additionally, Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives have been shown to modulate the immune system and to have potential therapeutic applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate has several advantages for lab experiments, including its relatively simple synthesis and its potential for use as a chiral building block. However, Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives can be difficult to purify and can exhibit low solubility in aqueous solutions. Additionally, the biological activity of Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives can be affected by factors such as stereochemistry and substitution patterns.
Orientations Futures
There are several future directions for the research and development of Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives. One potential direction is the synthesis of novel Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives and their potential therapeutic applications in the treatment of various diseases. Additionally, the use of Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives as ligands for the synthesis of metal complexes could lead to the development of new catalysts and materials. Overall, the potential biomedical applications of Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate make it a promising area of research for the future.
Méthodes De Synthèse
Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate can be synthesized using various methods, including the enantioselective synthesis of 4,5-dihydrooxazoles and the palladium-catalyzed cross-coupling reaction of 4,5-dihydrooxazole-4-carboxylic acid derivatives. The enantioselective synthesis of 4,5-dihydrooxazoles involves the reaction of aldehydes with nitrones, followed by reduction and cyclization to form the oxazole ring. The palladium-catalyzed cross-coupling reaction involves the use of 4,5-dihydrooxazole-4-carboxylic acid derivatives and aryl or vinyl halides in the presence of a palladium catalyst to form the desired product.
Applications De Recherche Scientifique
Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate has been shown to have potential biomedical applications, including its use as a chiral building block for the synthesis of bioactive molecules, such as natural products and pharmaceuticals. Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives have also been studied for their anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
104320-71-0 |
|---|---|
Nom du produit |
Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-4-5(6(8)9-2)7-3-10-4/h3-5H,1-2H3/t4-,5-/m1/s1 |
Clé InChI |
RAAGHFMDHMDDNX-RFZPGFLSSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](N=CO1)C(=O)OC |
SMILES |
CC1C(N=CO1)C(=O)OC |
SMILES canonique |
CC1C(N=CO1)C(=O)OC |
Synonymes |
4-Oxazolecarboxylicacid,4,5-dihydro-5-methyl-,methylester,(4R-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)
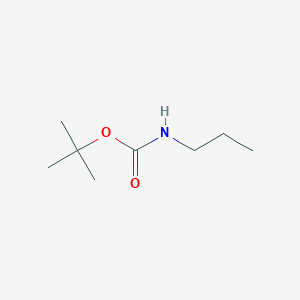
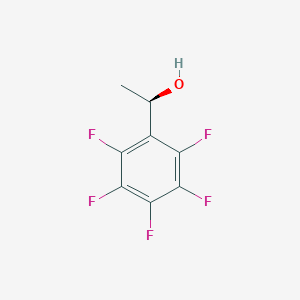



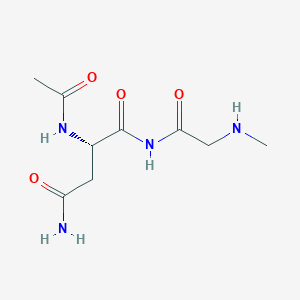
![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)
